Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol
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Overview
Description
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol is an organic compound with the molecular formula C6H12O2. It is also known by other names such as 5-methyltetrahydrofuran-2-methanol and tetrahydro-5-methylfuran-2-methanol . This compound is a derivative of furfuryl alcohol and is characterized by its furan ring structure with a hydroxymethyl group attached to it.
Preparation Methods
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or nickel, under specific reaction conditions . The industrial production of this compound typically involves the continuous flow hydrogenation of furfural, which is derived from biomass sources like corncobs or sugarcane bagasse .
Chemical Reactions Analysis
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be further reduced to form tetrahydrofuran derivatives.
Substitution: It can undergo substitution reactions with halides to form ethers. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl or aryl halides for substitution reactions.
Scientific Research Applications
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of furfuryl alcohol, tetrahydro-5-methyl-, cis- involves its interaction with various molecular targets and pathways. It can undergo polymerization to form poly(furfuryl alcohol) resins, which are used in various industrial applications . The hydroxymethyl group in its structure allows it to participate in various chemical reactions, making it a versatile compound for synthetic applications .
Comparison with Similar Compounds
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol can be compared with other similar compounds such as:
Furfuryl alcohol: This compound has a similar furan ring structure but lacks the tetrahydro and methyl groups.
Tetrahydrofurfuryl alcohol: This compound is similar but does not have the methyl group attached to the furan ring.
2-Furanmethanol, tetrahydro-5-methyl-: This is another name for the same compound, highlighting its structural features.
The uniqueness of furfuryl alcohol, tetrahydro-5-methyl-, cis- lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
16015-08-0; 41869-03-8 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 |
IUPAC Name |
[(2R,5R)-5-methyloxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
PCZHHBOJPSQUNS-PHDIDXHHSA-N |
SMILES |
CC1CCC(O1)CO |
solubility |
not available |
Origin of Product |
United States |
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